Isovalerylcarnitine

描述

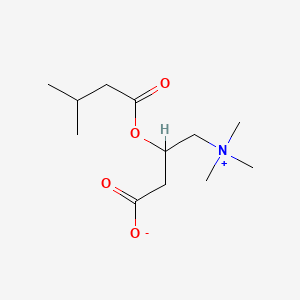

Structure

2D Structure

属性

IUPAC Name |

(3R)-3-(3-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQBPDJNUXPEMT-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40953142 | |

| Record name | 3-[(3-Methylbutanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31023-24-2 | |

| Record name | Isovalerylcarnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31023-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylbutyrylcarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031023242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(3-Methylbutanoyl)oxy]-4-(trimethylazaniumyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40953142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOVALERYLCARNITINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJS2BGX9TF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Pathways and Metabolic Interconnections of Isovalerylcarnitine

Biosynthesis and Catabolism: The L-Leucine Degradation Pathway

Isovalerylcarnitine is a product of the catabolism of the essential branched-chain amino acid L-leucine. medchemexpress.commedlink.com The degradation of L-leucine primarily occurs in the mitochondria. wikipedia.org

L-Leucine Degradation Pathway Overview

| Step | Reactant | Enzyme | Product | Location |

| 1 | L-Leucine | Branched-chain amino acid aminotransferase | α-ketoisocaproate (α-KIC) | Various tissues (mostly liver, adipose, muscle) wikipedia.org |

| 2 | α-ketoisocaproate (α-KIC) | Branched-chain α-ketoacid dehydrogenase | Isovaleryl-CoA | Mitochondria wikipedia.org |

| 3 | Isovaleryl-CoA | Isovaleryl-CoA dehydrogenase (IVD) | 3-methylcrotonyl-CoA | Mitochondria wikipedia.orgnih.gov |

Role of Isovaleryl-CoA Dehydrogenase (IVD)

Isovaleryl-CoA dehydrogenase (IVD) is a crucial mitochondrial flavoenzyme involved in the L-leucine catabolic pathway. nih.gov This enzyme catalyzes the α,β-dehydrogenation of isovaleryl-CoA, converting it into 3-methylcrotonyl-CoA and transferring reducing equivalents to the electron transfer flavoprotein. nih.gov A deficiency in IVD enzyme activity leads to the accumulation of isovaleryl-CoA and its derivatives, including this compound and isovaleric acid, which are toxic to the central nervous system. medlink.comnih.govhmdb.ca This deficiency is the underlying cause of Isovaleric Acidemia (IVA), an autosomal recessive inborn error of leucine (B10760876) metabolism. medlink.comnih.govhmdb.ca

Formation from Isovaleryl-CoA

This compound is formed from isovaleryl-CoA through conjugation with L-carnitine. newenglandconsortium.orgnih.gov This process is a detoxification mechanism, particularly important in conditions like Isovaleric Acidemia, where isovaleryl-CoA accumulates due to IVD deficiency. medlink.comnewenglandconsortium.orgnih.gov The formation of this compound facilitates the removal of the accumulating isovaleryl group from the body by making it readily excretable in the urine. medlink.comnewenglandconsortium.orgnih.gov

Interconversion with Isovalerylglycine

In addition to carnitine conjugation, isovaleryl-CoA can also be detoxified by conjugation with glycine (B1666218), forming N-isovalerylglycine. hmdb.canih.govuva.nl This reaction is catalyzed by enzymes such as glycine N-acyltransferase (GLYAT) and potentially GLYATL1. researchgate.net Both this compound and isovalerylglycine serve as important diagnostic markers for Isovaleric Acidemia, with elevated levels observed in plasma and urine, respectively, regardless of the patient's metabolic state. medlink.comhmdb.cahee.nhs.uk Studies have shown that L-carnitine supplementation can effectively remove isovaleryl-CoA by forming this compound, similarly to how glycine forms isovalerylglycine. nih.govnih.gov When L-carnitine is administered, the excretion of isovalerylglycine may decrease as the excretion of this compound is enhanced. nih.gov

Detoxification Pathways of Isovaleryl-CoA

| Conjugating Agent | Product | Excretion Route | Clinical Relevance |

| L-Carnitine | This compound | Urine medlink.comnewenglandconsortium.orgnih.gov | Diagnostic marker for IVA in plasma medlink.comhmdb.cahee.nhs.uk |

| Glycine | N-Isovalerylglycine | Urine hmdb.canih.govuva.nl | Diagnostic marker for IVA in urine medlink.comhmdb.cahee.nhs.uk |

Integration within Broader Fatty Acid and Amino Acid Metabolism

This compound's role extends beyond the direct L-leucine degradation pathway, integrating into the broader landscape of fatty acid and amino acid metabolism. As an acylcarnitine, it belongs to a class of compounds essential for the oxidative catabolism of fatty acids in mitochondria and peroxisomes, playing a role in cellular energy homeostasis. cas.cz While L-carnitine is crucial for transporting long-chain fatty acids into mitochondria for beta-oxidation, acylcarnitines like this compound are involved in the metabolism of branched-chain amino acids and related metabolic pathways, also serving as a detoxification route. cas.cznih.gov The accumulation of this compound can indicate disruptions in lipid and fatty acid metabolism, as seen in conditions like very long-chain acyl-CoA dehydrogenase deficiency (VLCAD). foodb.calumiprobe.com

Physiological Regulation of this compound Levels

The physiological regulation of this compound levels is closely linked to the metabolic state of the individual, particularly the balance between anabolism and catabolism, and the efficiency of the L-leucine degradation pathway. In healthy individuals, this compound levels are typically low. However, in conditions like Isovaleric Acidemia, where there is a deficiency in IVD, isovaleryl-CoA accumulates, leading to significantly elevated levels of this compound in plasma and isovalerylglycine in urine. medlink.comnih.govhmdb.cahee.nhs.uk These elevated levels are consistent markers of the disorder, regardless of the patient's metabolic condition. hmdb.cahee.nhs.uk

Factors that can precipitate an increase in this compound levels in affected individuals include metabolic stressors such as infections, injuries, surgery, hormonal changes, or significant dietary changes involving increased protein intake. newenglandconsortium.orgresearchgate.net During periods of catabolic stress, endogenous leucine from protein breakdown adds to the production of isovaleryl-CoA, further contributing to the accumulation of its derivatives. nih.govresearchgate.net Therapeutic strategies for managing conditions with elevated this compound, such as IVA, often involve dietary leucine restriction and supplementation with L-carnitine and glycine to promote the excretion of isovaleryl conjugates. newenglandconsortium.orghee.nhs.uknutricialearningcenter.com

This compound Concentrations in Newborns

| Group | Number of Newborns (n) | This compound Concentration Range (µmol/L) |

| Healthy Newborns | 1,612,105 | Typically low (specific range not provided in snippet, but implied as baseline) researchgate.net |

| Isovaleric Acidemia (IVA) | 24 | Elevated (specific range not provided in snippet, but implied as significantly higher than healthy) researchgate.net |

| Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD) | 4 | Elevated (specific range not provided in snippet, but implied as significantly higher than healthy) researchgate.net |

Molecular and Cellular Functions of Isovalerylcarnitine

Enzymatic Modulatory Activities

Isovalerylcarnitine has been identified as a potent and selective modulator of the calpain system, a family of calcium-dependent cysteine proteases. This interaction is a key aspect of its cellular functionality.

Research has demonstrated that this compound is a specific and reversible activator of calpain. nih.govnih.gov This activation is particularly effective for the high calcium-requiring forms of calpain, often referred to as calpain II. nih.gov In studies involving rat calpains from various tissues including erythrocytes, kidney, liver, skeletal, and heart muscle, this compound was shown to be a potent activator of calpain II, while generally not affecting calpain I isoenzymes. nih.gov

The mechanism of activation by this compound is twofold. Firstly, it significantly increases the affinity of calpain for calcium (Ca2+), a critical cofactor for the enzyme's activity. nih.gov This involves a tenfold increase in the enzyme's affinity for Ca2+, which consequently enhances the rate of autoproteolysis of calpain II. nih.gov Secondly, this compound increases the maximal velocity (Vmax) of the enzyme's catalytic activity by 1.3 to 1.6-fold above the levels observed with the native enzyme at saturating calcium concentrations. nih.gov

In human neutrophils, this compound has been shown to be a potent activator of their Ca2+-dependent proteinase. nih.gov At low micromolar concentrations of Ca2+, the activation can be as much as 12 to 15-fold. nih.gov Among various acylcarnitine derivatives tested, this compound was the most effective activator. nih.gov This activation is also noted to be synergistic with other endogenous activators at low concentrations and can reverse the inhibition of calpain by its natural inhibitor, calpastatin. nih.gov This suggests that this compound can act as a selective activator of calpain both in the cytosol and at the membrane level. nih.gov

| Parameter | Effect of this compound | Magnitude of Effect | Affected Calpain Isoform | Source |

|---|---|---|---|---|

| Calcium Affinity | Increase | ~10-fold | Calpain II | nih.gov |

| Maximal Velocity (Vmax) | Increase | 1.3 to 1.6-fold | Calpain II | nih.gov |

| Activation in Neutrophils (low Ca2+) | Increase | 12 to 15-fold | Not specified | nih.gov |

| Reversibility | Fully reversible | - | Neutrophil Calpain | nih.gov |

The activation of the calpain system by this compound has significant consequences for cellular proteolysis and programmed cell death, or apoptosis. researchgate.netnih.gov Both the calpain and caspase systems are families of proteases that can interact to promote apoptosis, often involving the activation of cytochromes. researchgate.netnih.gov

The pro-apoptotic activity of this compound has been studied in U937 leukemic cells, a common model for assessing cellular immune responses and apoptosis. researchgate.netnih.gov In these cells, this compound induces an early and marked increase in phagocytosis and cell killing, along with a reduction in cell proliferation. researchgate.netnih.gov These cellular responses are considered indices of immune function related to apoptosis. researchgate.netnih.gov It has been hypothesized that this compound may act as a caspase-activating, pro-apoptotic factor, similar to some anticancer agents that induce early apoptosis coinciding with early caspase activation. researchgate.netnih.gov

Influence on Mitochondrial Bioenergetics and Redox Homeostasis

This compound is intrinsically linked to mitochondrial function as it is a product of leucine (B10760876) catabolism, a process that occurs within the mitochondria. hmdb.ca Furthermore, as an acylcarnitine, it is part of the broader carnitine system that is essential for the transport of fatty acids into the mitochondrial matrix for β-oxidation and energy production. nih.gov In the metabolic disorder isovaleric acidemia, which results from a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase, levels of this compound are elevated. hmdb.ca

While the general carnitine pool is crucial for maintaining mitochondrial bioenergetics and redox homeostasis, specific studies detailing the direct modulatory effects of this compound itself on these processes are not extensively documented in the available literature. The broader family of carnitines is known to play a role in protecting cellular membranes and preventing the accumulation of toxic acyl-CoA species, which can impair mitochondrial function and increase oxidative stress. nih.govresearchgate.net L-carnitine supplementation, for instance, has been shown to reduce markers of oxidative stress and improve the activities of antioxidant enzymes. nih.govsemanticscholar.org However, direct evidence of this compound independently regulating mitochondrial respiration, ATP production, or the cellular redox state remains an area for further investigation.

Interaction with Specific Cellular Proteins and Receptors

The most well-characterized interaction of this compound with a specific cellular protein is its role as an activator of the calpain system, as detailed in section 3.1.1. nih.govnih.gov Beyond this, the scientific literature does not provide extensive evidence of this compound binding to other specific cellular proteins or receptors to directly modulate their signaling functions in a manner akin to hormones or other signaling molecules.

While some research has explored the interaction of L-carnitine with nuclear receptors involved in metabolic regulation, such as PPARs, these findings have not been specifically demonstrated for this compound. nih.gov The transport of carnitine and its derivatives across cellular and mitochondrial membranes involves specific transport proteins, such as OCTN2, but this represents a transport mechanism rather than a modulatory protein-ligand interaction in a signaling context. nih.gov Therefore, the primary and currently established specific protein interaction for this compound is with the enzyme calpain.

Isovalerylcarnitine in Inherited Metabolic Disorders: Focus on Isovaleric Acidemia

Pathophysiological Mechanisms of Isovaleric Acidemia (IVA)

IVA is characterized by a blockage in the metabolic pathway of leucine (B10760876), an essential amino acid obtained from protein-containing foods. newenglandconsortium.org The inability to process leucine leads to a buildup of isovaleric acid and its derivatives, which are toxic to the brain and nervous system. wikipedia.org

Isovaleric acidemia is an autosomal recessive disorder, meaning an individual must inherit two copies of a mutated gene—one from each parent—to be affected. wikipedia.orghee.nhs.uk The gene responsible for IVA is the IVD gene, located on chromosome 15q14-q15. mhmedical.comnih.gov This gene provides the instructions for creating the enzyme isovaleryl-CoA dehydrogenase (IVD). medlineplus.govgenedx.com

The IVD enzyme plays a crucial role in the third step of leucine catabolism, specifically the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA within the mitochondria. hee.nhs.uknih.govmedlineplus.gov Mutations in the IVD gene can lead to the production of an enzyme with reduced or no function. medlineplus.gov Over 100 different mutations in the IVD gene have been identified in individuals with isovaleric acidemia. medlineplus.gov These mutations can range from missense mutations, which result in a single amino acid change in the enzyme, to deletions and other alterations that can severely disrupt the enzyme's structure and function. nih.govjst.go.jp

The severity of IVA can sometimes be correlated with the nature of the IVD mutation. For instance, a common missense mutation, 932C>T (A282V), is often associated with a milder, potentially asymptomatic phenotype, particularly in individuals identified through newborn screening. hee.nhs.uknih.gov

| Parameter | Description | Reference |

|---|---|---|

| Gene | IVD | nih.govmedlineplus.gov |

| Chromosome Location | 15q14-q15 | mhmedical.comnih.gov |

| Inheritance Pattern | Autosomal Recessive | wikipedia.orghee.nhs.uk |

| Affected Enzyme | Isovaleryl-CoA Dehydrogenase (IVD) | medlineplus.govgenedx.com |

| Enzyme Function | Catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA in leucine metabolism. | hee.nhs.uknih.gov |

| Number of Known Mutations | Nearly 100 | medlineplus.gov |

The deficiency of the IVD enzyme leads to a buildup of isovaleryl-CoA, the substrate for the enzyme. mdpi.com This primary accumulation triggers the formation and subsequent buildup of several toxic metabolites. The body attempts to detoxify the excess isovaleryl-CoA by converting it into other compounds. mhmedical.com

The most notable of these metabolites is isovaleric acid, a volatile compound responsible for the characteristic "sweaty feet" odor observed in many individuals with IVA during acute episodes. wikipedia.orgmhmedical.com However, due to its volatility, isovaleric acid can be difficult to detect in routine urine organic acid analysis except during periods of acute illness. revvity.com

To cope with the excess isovaleryl-CoA, the body utilizes alternative metabolic pathways, leading to the formation of several other derivatives:

Isovalerylglycine: This is a major detoxification product formed by the conjugation of isovaleryl-CoA with the amino acid glycine (B1666218). e-imd.orghmdb.ca Elevated levels of isovalerylglycine in the urine are a key diagnostic marker for IVA. revvity.come-imd.org

3-Hydroxyisovaleric acid: Another significant metabolite found in elevated concentrations in the urine of individuals with IVA. e-imd.orgnih.gov

Isovalerylcarnitine: Formed by the conjugation of isovaleryl-CoA with carnitine, this compound is a crucial biomarker for IVA, especially in newborn screening. e-imd.orgmedlink.com

During metabolic crises, the concentration of isovaleric acid in the plasma can increase to levels 100 to 500 times higher than normal. e-imd.org This accumulation, along with other toxic metabolites, can lead to severe metabolic acidosis, hyperammonemia, and neurological damage. wikipedia.orgnewenglandconsortium.org

This compound as a Core Metabolite in IVA Pathogenesis

This compound is a central figure in the pathophysiology of isovaleric acidemia. medlink.com Its formation represents a key detoxification mechanism, yet its presence in high concentrations is a hallmark of the disease. e-imd.org this compound is an acylcarnitine, formed when isovaleryl-CoA is conjugated with L-carnitine. newenglandconsortium.orgresearchgate.net This reaction is a way for the body to sequester the toxic isovaleryl group and facilitate its excretion. mdpi.com

The detection of elevated levels of C5-acylcarnitine (which includes this compound and its isomers) in dried blood spots is a primary method for newborn screening for IVA. hee.nhs.ukrevvity.comnih.gov This early detection is critical for initiating timely treatment and preventing severe clinical manifestations. nih.gov

While the formation of this compound is a protective mechanism, the process itself contributes to another significant pathological feature of IVA: secondary carnitine deficiency. newenglandconsortium.orgnih.gov

| Metabolite | Description | Diagnostic Significance | Reference |

|---|---|---|---|

| Isovaleryl-CoA | The primary metabolite that accumulates due to IVD enzyme deficiency. | Not directly measured in routine diagnostics. | mdpi.com |

| Isovaleric Acid | A volatile organic acid responsible for the characteristic "sweaty feet" odor. | Present in high concentrations during acute metabolic crises. | mhmedical.come-imd.org |

| Isovalerylglycine | A major detoxification product formed from isovaleryl-CoA and glycine. | A key diagnostic marker in urine organic acid analysis. | revvity.come-imd.orghmdb.ca |

| This compound (C5) | Formed by the conjugation of isovaleryl-CoA with carnitine. | A primary biomarker for newborn screening in dried blood spots. | hee.nhs.uknih.gov |

| 3-Hydroxyisovaleric Acid | Another significant metabolite found in elevated levels in urine. | Used in conjunction with other markers for diagnosis. | e-imd.orgnih.gov |

Mechanisms of Secondary Carnitine Deficiency in IVA

Secondary carnitine deficiency is a common and significant complication in isovaleric acidemia and other organic acidemias. medscape.comnih.gov Carnitine plays a vital role in energy metabolism, particularly in the transport of long-chain fatty acids into the mitochondria for beta-oxidation. medscape.com

In IVA, the constant and excessive production of isovaleryl-CoA leads to a high demand for free carnitine to form this compound for detoxification and excretion. newenglandconsortium.orgnih.gov This continuous "trapping" of free carnitine as this compound depletes the body's total carnitine pool. researchgate.netnih.gov

The mechanisms contributing to secondary carnitine deficiency in IVA include:

Increased formation of acylcarnitines: The primary driver is the enzymatic conjugation of isovaleryl-CoA with carnitine, forming this compound. researchgate.netnih.gov

Renal excretion of acylcarnitines: this compound is water-soluble and is readily excreted by the kidneys. mdpi.com This leads to a continuous loss of carnitine from the body.

Impaired renal reabsorption: The presence of high levels of acylcarnitines in the renal tubules can inhibit the reabsorption of free carnitine, further contributing to its depletion. medscape.com

The resulting carnitine deficiency can impair fatty acid oxidation, leading to reduced energy production and further metabolic instability, especially during periods of illness or fasting. medscape.com This underscores the importance of carnitine supplementation in the management of IVA to replenish the free carnitine pool and support the detoxification of toxic metabolites. rarediseases.orgmdpi.com

Advanced Analytical Methodologies for Isovalerylcarnitine Quantification and Isomer Differentiation

Tandem Mass Spectrometry (MS/MS) Approaches

Tandem mass spectrometry (MS/MS) is the cornerstone of modern analytical methods for isovalerylcarnitine. nih.govnih.gov This technique involves multiple stages of mass analysis, typically using a triple quadrupole mass spectrometer. In the first stage, the precursor ion (in this case, the this compound molecule) is selected. It then enters a collision cell, where it is fragmented. In the final stage, a specific product ion resulting from this fragmentation is selected and detected. This process, known as multiple reaction monitoring (MRM), provides high specificity and sensitivity, as the instrument only detects ions that meet both the precursor and product mass criteria. mdpi.com For C5-acylcarnitines like this compound, a common fragmentation pattern involves the loss of the trimethylamine (B31210) group, resulting in a prominent product ion at a mass-to-charge ratio (m/z) of 85. nih.gov

Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) for High-Throughput Screening

Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) is a widely adopted method for high-throughput analysis, particularly in newborn screening programs for metabolic disorders, including IVA. mdpi.comshimadzu.commdpi.com Its primary advantage is speed; by directly injecting the sample extract into the mass spectrometer without prior chromatographic separation, analysis times are typically only 1-2 minutes per sample. mdpi.comshimadzu.com This allows for the rapid screening of a large number of samples. shimadzu.com

While FIA-MS/MS offers excellent throughput, its major limitation is the inability to distinguish between isomers, as they possess the same mass and produce the same characteristic product ions. mdpi.comshimadzu.commdpi.com Consequently, FIA-MS/MS measures the total concentration of all C5-acylcarnitine isomers, including this compound, pivaloylcarnitine (B1222081), 2-methylbutyrylcarnitine, and valerylcarnitine. shimadzu.comlcms.cz This lack of specificity can lead to false-positive results. mdpi.comlcms.cz

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isomeric Resolution

To overcome the limitations of FIA-MS/MS, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed. This method serves as a crucial second-tier or confirmatory test. mdpi.comlcms.cz By introducing a liquid chromatography step before mass analysis, the different C5-acylcarnitine isomers can be physically separated based on their interactions with the chromatography column. mdpi.com Following separation, each isomer is individually introduced into the tandem mass spectrometer for detection and quantification.

This approach allows for the specific measurement of this compound, distinguishing it from other isomers like pivaloylcarnitine. researchgate.net Various LC methods have been developed, including those using reversed-phase columns (e.g., C18) which can achieve baseline separation of key isobars in run times under 10 minutes. restek.comnih.gov The ability to resolve and accurately quantify each isomer makes LC-MS/MS an indispensable tool for confirming suspected cases of IVA and avoiding misdiagnosis due to isobaric interferences. researchgate.net

Challenges in Isobaric Discrimination (e.g., Pivaloylcarnitine)

A significant challenge in the quantification of this compound is the presence of isobaric isomers—compounds with the same molecular weight and elemental formula. The most problematic of these is pivaloylcarnitine. nih.govmdpi.com Pivaloylcarnitine is not naturally produced in the body but is formed following the administration of drugs containing pivalic acid, such as certain antibiotics (e.g., pivampicillin, pivmecillinam). nih.govmdpi.com If a mother is treated with these antibiotics before delivery, pivaloylcarnitine can be present in the newborn's blood. nih.gov

Because pivaloylcarnitine is isomeric with this compound, it cannot be distinguished by routine FIA-MS/MS screening. nih.govshimadzu.com This interference is a well-documented cause of a high number of false-positive results for IVA in newborn screening programs. mdpi.comnih.gov These false positives lead to unnecessary anxiety for families and require follow-up confirmatory testing, highlighting the critical need for analytical methods that can reliably differentiate between these two compounds. mdpi.com

Emerging Spectrometric and Chromatographic Technologies for this compound Analysis

The field of analytical chemistry is continuously evolving, leading to new and improved methods for this compound analysis. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS/MS offers significant advantages over traditional HPLC. researchgate.net By using columns with smaller particles, UHPLC can achieve better and faster separation of isomers, reducing run times while improving resolution. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) is another chromatographic technique that has been applied to acylcarnitine analysis. HILIC columns are effective at retaining and separating highly polar compounds like carnitines and can offer different selectivity compared to standard reversed-phase columns.

High-Resolution Mass Spectrometry (HRMS) is an emerging technology in this field. Unlike triple quadrupole instruments that have unit resolution, HRMS instruments (like Orbitrap or time-of-flight analyzers) can measure mass with extremely high accuracy. This capability can potentially help to distinguish between compounds with very similar masses and assist in reducing interferences, offering an alternative to traditional tandem MS for screening.

Isovalerylcarnitine As a Biomarker in Diverse Physiological and Pathological States

Applications in Newborn Screening Programs for Inborn Errors of Metabolism

Newborn screening (NBS) programs widely utilize tandem mass spectrometry (MS/MS) to detect inborn errors of metabolism (IEMs), with isovalerylcarnitine playing a pivotal role in identifying Isovaleric Acidemia (IVA) fishersci.cawikipedia.orgfishersci.semassbank.eufishersci.atguidetopharmacology.orgebi.ac.uk. IVA is a rare autosomal recessive organic aciduria caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), leading to the accumulation of isovaleryl-CoA derivatives, including this compound fishersci.cawikipedia.orgmassbank.euwikipedia.orgfishersci.be. Elevated this compound (C5-carnitine) is considered a hallmark of this disorder in plasma and is used as the primary marker metabolite for newborn screening fishersci.cawikipedia.orgmassbank.euwikipedia.orgfishersci.be.

The inclusion of IVA in NBS programs has expanded the understanding of the condition's variability, revealing both acute neonatal and chronic intermittent forms, as well as milder, potentially asymptomatic forms identified through screening fishersci.camassbank.euwikipedia.org. While elevated C5-carnitine is characteristic of IVA, it can also be raised in other conditions, such as short/branched chain specific acyl-CoA dehydrogenase (SBCADD) deficiency, which also results in elevated C5-carnitine and can be detected by NBS for IVA fishersci.caebi.ac.uk. Furthermore, false positive results for IVA in newborn screening can occur due to the presence of pivaloylcarnitine (B1222081), an isomer of this compound, often stemming from maternal use of antibiotics containing pivalic acid derivatives fishersci.atebi.ac.uk. To mitigate false positives, second-tier testing using ultra-performance liquid chromatography (LC)-MS/MS for C5-acylcarnitine isomers is applied to differentiate between this compound, 2-methylbutyrylcarnitine, and pivaloylcarnitine fishersci.atebi.ac.uk.

The median initial C5-carnitine levels in true positive IVA cases ranged from 4.0 µmol/L (1.8->70) fishersci.at. In asymptomatic individuals with IVA, the median C5-carnitine was 3.0 µmol/L (1.8–7.1), while clinically affected patients showed a median of 13.9 µmol/L (7.7–70) fishersci.at.

Table 1: this compound (C5) Levels in Newborn Screening for Isovaleric Acidemia (IVA)

| Condition Status | Median C5-Carnitine (µmol/L) | Range (µmol/L) | Reference |

| True Positive IVA | 4.0 | 1.8–>70 | fishersci.at |

| Asymptomatic IVA | 3.0 | 1.8–7.1 | fishersci.at |

| Clinically Affected IVA | 13.9 | 7.7–70 | fishersci.at |

| False Positive Cases | 2.9 | 2.0–9.6 | fishersci.at |

Future Research Directions and Methodological Considerations

Unraveling Novel Physiological Roles beyond Known Metabolic Pathways

Research into isovalerylcarnitine (IVC) has begun to uncover its involvement in cellular processes beyond its traditional metabolic context. One significant area of exploration is its interaction with the calpain system. This compound has been identified as a potent and specific activator of Ca2+-dependent proteinase (calpain) in human neutrophils. wikipedia.orgfishersci.cawikidata.orgmassbank.eu This activation can lead to the induction of apoptosis and cell killing, as observed in U937 leukemic cells, suggesting a potential pro-apoptotic role that resembles the mechanisms of certain anticancer agents. wikipedia.orgwikidata.org Furthermore, IVC has been shown to influence cellular immune responses by producing an early and marked increase in phagocytosis and cell killing. wikipedia.orgwikidata.org

Beyond these cellular mechanisms, recent studies indicate broader physiological associations. For instance, circulating this compound has demonstrated a significant inverse association with lung cancer risk, suggesting a potential protective role and identifying IVC as a modifiable biomarker for lung cancer etiology. wikipedia.orglipidmaps.org Conversely, genetically predicted levels of this compound have been positively correlated with hypertrophic scar risk. wikipedia.org In the realm of bone health, isovaleryl-L-carnitine fumarate (B1241708) has shown promise in accelerating the recovery of bone volume in experimentally induced osteoporosis in pregnant mice. ebi.ac.uk The broader study of acylcarnitines, including IVC, is an active research area, with expectations of uncovering numerous novel roles in both health and disease. fishersci.sethegoodscentscompany.com The carnitine pool, of which IVC is a component, is increasingly recognized for its multifaceted involvement in physiology and pathology, serving as an indicator for disease progression and mediating interorgan crosstalk. fishersci.at

Elucidating Mechanisms of Pathological Accumulation beyond Isovaleric Acidemia

While this compound is a well-established marker metabolite for Isovaleric Acidemia (IVA), an autosomal recessive inborn error of leucine (B10760876) catabolism caused by mutations in the isovaleryl-CoA dehydrogenase (IVD) gene, its pathological accumulation mechanisms in contexts beyond IVA warrant further investigation. ebi.ac.ukwikidata.orgiarc.frnih.govnih.gov In IVA, the accumulation of isovaleryl-CoA derivatives, including isovaleric acid and this compound, is linked to a pathogenesis that is not yet fully understood. Proposed mechanisms include the induction of oxidative stress, reduction of Na+, K+-ATPase activity, and abnormal cellular growth signaling through activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1). wikidata.org The precise neurotoxicity mechanism of isovaleric acid, which contributes to IVC accumulation in IVA, is still debated but involves inhibition of succinate (B1194679) CoA ligase, inhibition of liver mitochondrial oxygen consumption, and inhibition of granulopoietic progenitor cell proliferation. nih.govfishersci.caabsin.cn

Beyond IVA, the broader class of acylcarnitines, including IVC, can accumulate in conditions such as Chronic Kidney Disease (CKD) and Dialysis-Dependent CKD (DD-CKD) due to impaired renal excretion. fishersci.sethegoodscentscompany.com These elevated serum acylcarnitine levels have been associated with conditions like IgA nephropathy and diabetic nephropathy, serving as potential biomarkers. fishersci.sethegoodscentscompany.com This highlights the need for research into how IVC might accumulate or contribute to pathology in other metabolic dysregulations or organ dysfunctions, even in the absence of a primary IVD deficiency. Future studies should focus on identifying specific triggers or underlying conditions that lead to IVC accumulation in non-IVA contexts and delineate the precise molecular mechanisms through which such accumulation contributes to disease progression.

Advancements in this compound-focused Metabolomics and Lipidomics

Advancements in metabolomics and lipidomics are critical for a more precise and comprehensive understanding of this compound's role in health and disease. Targeted metabolomics and lipidomics approaches are increasingly utilized in clinical research to provide quantitative and comprehensive assessments of metabolic profiles underlying physiological and pathological mechanisms. lipidmaps.org Key methodological advancements include microsampling techniques, dynamic multiple reaction monitoring, and the integration of ion mobility mass spectrometry, which enhance the sensitivity and specificity of detection. lipidmaps.org Mass spectrometry (MS), particularly in combination with various separation techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), remains the cornerstone for implementing these approaches in clinical settings. iarc.frlipidmaps.orgnih.govctdbase.org

For this compound specifically, newborn screening (NBS) programs already rely on LC-MS/MS to detect elevated levels of IVC (C5-carnitine) and related metabolites like 3-hydroxythis compound (B12287773) (C5OH) and glutarylcarnitine (B602354) (C5DC) in dried blood spots for the diagnosis of IVA. wikidata.orgiarc.frnih.gov Future research in this area should focus on refining these analytical methods to improve accuracy, efficiency, and throughput, especially for population-wide screening. Efforts towards data standardization and harmonization are paramount for successful clinical implementation and for enabling robust comparisons across different studies and laboratories. lipidmaps.org The development of high-throughput metabolomics methods will further facilitate the investigation of subtle metabolic changes associated with IVC levels in various physiological states and disease conditions. lipidmaps.org

Integration of Multi-Omics Data for Comprehensive Systemic Understanding

The integration of multi-omics data represents a frontier in understanding complex biological systems, offering a holistic perspective that single-omics approaches often miss. Multi-omics combines data from genomics, transcriptomics, proteomics, and metabolomics (including lipidomics) to reveal the intricate flow of biological information from DNA to RNA, to proteins, and ultimately to metabolic functions. nih.govuni.luwikipedia.orghmdb.cafishersci.at This integrated approach is crucial for uncovering deeper insights into biological processes, highlighting the interrelationships of biomolecules, and improving the prognostic and predictive accuracy of disease phenotypes, thereby aiding in better treatment and prevention strategies. wikipedia.orgfishersci.at It also holds significant potential for the discovery of novel biomarkers and therapeutic targets. uni.lu

For this compound, integrating its metabolomic data with other omics layers can provide a more comprehensive understanding of its systemic impact. For example, linking IVC levels to specific genetic variations, gene expression patterns, or protein profiles could elucidate novel regulatory networks and pathways associated with its physiological roles or pathological accumulation. Computational algorithms and frameworks are essential for processing, analyzing, and integrating these diverse and heterogeneous datasets, involving steps such as quality control, normalization, alignment, network analysis, and machine learning. wikipedia.orghmdb.cafishersci.atwikipedia.org While computational challenges and the need for data standardization remain, a systemic framework for model-based integration of multi-omics data can significantly improve our understanding of metabolic reprogramming at a holistic level. wikipedia.org This integrative approach is vital for fully unraveling the complex roles of this compound in various biological and disease contexts, moving beyond isolated observations to a comprehensive systemic understanding.

常见问题

Q. What is the biochemical role of isovalerylcarnitine in L-leucine metabolism?

this compound is a metabolite generated during the catabolism of L-leucine, a branched-chain amino acid. It facilitates the transport of isovaleryl-CoA into mitochondria for β-oxidation, preventing toxic accumulation of intermediates. This process is critical in energy metabolism and has downstream effects on immune function and apoptosis regulation .

Q. How does this compound activate calpain, and what experimental methods validate this mechanism?

this compound selectively activates calpain isoforms (e.g., calpain II in neutrophils) by reducing the calcium concentration required for enzymatic activity. In vitro assays using purified calpain from human neutrophils show a 12–15-fold activation at low micromolar Ca²⁺ concentrations. Key methods include:

Q. What diagnostic criteria differentiate this compound from other C5 acylcarnitine isomers?

Elevated C5 acylcarnitine levels can indicate isovaleric acidemia (IVA), 2-methylbutyryl-CoA dehydrogenase deficiency, or exogenous exposure (e.g., pivalate-containing antibiotics). Differentiation requires:

- Urine organic acid profiling : IVA shows 3-hydroxyisovaleric acid and isovalerylglycine.

- Tandem mass spectrometry (MS/MS) : Quantifies specific isomers (e.g., this compound vs. pivaloylcarnitine) .

Advanced Research Questions

Q. How should researchers design experiments to investigate contradictory roles of this compound in cancer risk?

Mendelian randomization (MR) studies suggest an inverse correlation between circulating this compound and lung cancer risk, while in vitro data link it to proapoptotic effects in leukemia cells . To resolve contradictions:

- Tissue-specific models : Compare effects in lung epithelial vs. hematopoietic cancer cells.

- Multi-omics integration : Combine metabolomics (acylcarnitine levels) with transcriptomics (calpain/caspase pathways) .

- Statistical rigor : Apply Bonferroni correction to minimize false discoveries in GWAS and MR analyses .

Q. What methodological challenges arise when studying this compound’s dual role in apoptosis and immune activation?

this compound enhances phagocytosis in U937 cells while promoting caspase-mediated apoptosis. Key considerations include:

Q. How can researchers address confounding factors in epidemiological studies linking this compound to cardiovascular disease (CVD)?

Branched-chain amino acid (BCAA) metabolites, including this compound, correlate with CVD but may be confounded by diet or renal function. Mitigation strategies:

- Adjust for covariates : Include BMI, renal biomarkers (e.g., creatinine), and dietary BCAA intake in regression models.

- Longitudinal designs : Track metabolite levels and pulse wave velocity (PWV) in cohorts like the ASOS study .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。